molecular formula C21H22O7 B10780682 [(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate

[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate

Cat. No.: B10780682
M. Wt: 386.4 g/mol
InChI Key: XGPBRZDOJDLKOT-BDWBDONCSA-N
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Description

[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate is a synthetic compound with intriguing chemical and biological properties

Preparation Methods

Synthetic routes and reaction conditions:

  • Step 1 Synthesis of the Pyranochromene Backbone: : The construction of the pyranochromene scaffold usually starts with a cyclization reaction of a suitable precursor, such as a chromene derivative, under acidic or basic conditions.

  • Step 2 Functional Group Modification: : Introduction of the acetyloxy group and other functional groups involves subsequent esterification and/or acylation reactions. For instance, acetic anhydride in the presence of a base like pyridine can be used to introduce the acetyl group.

  • Step 3 Final Modification: : The (E)-2-methylbut-2-enoate functionality is often introduced via esterification, involving reaction of the pyranochromene with an appropriate acid chloride or anhydride in the presence of a catalyst or base.

Industrial production methods: Industrial-scale production may utilize flow chemistry techniques to enhance the efficiency of each step, particularly in optimizing reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: : The molecule can undergo oxidative transformations, particularly at the pyranochromene core and ester functionalities.

  • Reduction: : Reduction can target the carbonyl group of the pyranochromene, potentially altering the molecule's reactivity.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic system.

Common reagents and conditions used in these reactions:

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and various peroxides.

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently employed.

  • Substitution: : Reagents like halogens (for electrophilic substitution) and strong nucleophiles like alkoxides (for nucleophilic substitution).

Major products formed from these reactions: The products largely depend on the reaction conditions but may include various hydroxylated derivatives, reduced chromenes, and substituted compounds.

Scientific Research Applications

Chemistry: : This compound serves as a precursor for further synthetic modifications, aiding in the development of new chemical entities. Biology : Its unique structure allows it to interact with biological targets, making it a candidate for biochemical studies. Medicine Industry : Utilized in the synthesis of fine chemicals and materials with specialized functions.

Mechanism of Action

Mechanism by which it exerts its effects: The compound interacts with various molecular targets primarily through binding interactions influenced by its structure. This includes hydrogen bonding, van der Waals forces, and electrostatic interactions.

Molecular targets and pathways involved: Potential molecular targets include enzymes, receptors, and other proteins involved in key biochemical pathways. The precise mechanisms can vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds

  • [6H-benzo[c]chromen-6-one]: : Another pyranochromene derivative, but lacking the ester functionalities.

  • [Flavone]: : Shares the chromene core but differs significantly in substitution pattern and biological activity.

  • [Coumarin]: : Similar in being a chromene derivative but with a simpler structure and differing reactivity.

Highlighting its uniqueness: [(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate is unique due to its precise stereochemistry, combination of functional groups, and the versatile reactivity it exhibits

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Properties

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

IUPAC Name

[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6+/t18-,19+/m0/s1

InChI Key

XGPBRZDOJDLKOT-BDWBDONCSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C

Origin of Product

United States

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